molecular formula C24H20FN3O5 B11307044 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11307044
M. Wt: 449.4 g/mol
InChI Key: FZVIUZMFQATNSV-UHFFFAOYSA-N
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Description

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenoxy, oxadiazole, and methoxyphenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluorophenol with appropriate reagents to form the fluorophenoxy moiety. This intermediate is then reacted with other reagents to introduce the oxadiazole ring and the methoxyphenyl group. The final step involves the acylation of the intermediate to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20FN3O5

Molecular Weight

449.4 g/mol

IUPAC Name

2-[2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H20FN3O5/c1-30-17-12-10-16(11-13-17)26-22(29)14-31-20-8-4-2-6-18(20)24-27-23(33-28-24)15-32-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

FZVIUZMFQATNSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4F

Origin of Product

United States

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